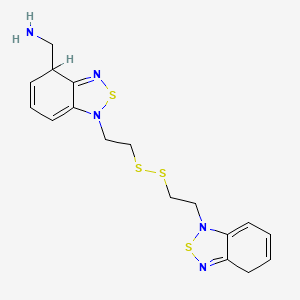
N,N'-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,1,3-benzothiadiazole derivatives with ethylene dithiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide linkages to thiols.
Substitution: The benzothiadiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or material modification.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dithiobis(ethylene)bis(2,1,3-benzothiadiazole-5-methanamine)
- N,N’-Dithiobis(ethylene)bis(2,1,3-benzothiadiazole-6-methanamine)
Uniqueness
N,N’-Dithiobis(ethylene)bis(2,1,3-benzothia(S(sup IV))diazole-4-methylamine) is unique due to its specific substitution pattern on the benzothiadiazole rings and the presence of dithiobis(ethylene) linkages
Propiedades
Número CAS |
71605-67-9 |
|---|---|
Fórmula molecular |
C17H21N5S4 |
Peso molecular |
423.7 g/mol |
Nombre IUPAC |
[1-[2-[2-(4H-2,1,3-benzothiadiazol-1-yl)ethyldisulfanyl]ethyl]-4H-2,1,3-benzothiadiazol-4-yl]methanamine |
InChI |
InChI=1S/C17H21N5S4/c18-12-13-4-3-7-16-17(13)20-26-22(16)9-11-24-23-10-8-21-15-6-2-1-5-14(15)19-25-21/h1-4,6-7,13H,5,8-12,18H2 |
Clave InChI |
VMFGRYOFIVFHOR-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2C1=NSN2CCSSCCN3C4=CC=CC(C4=NS3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)

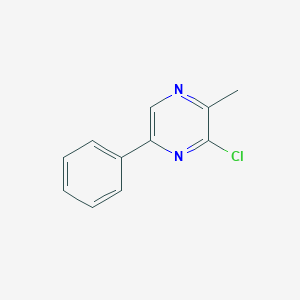
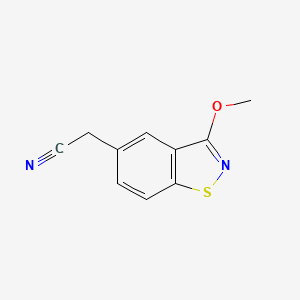

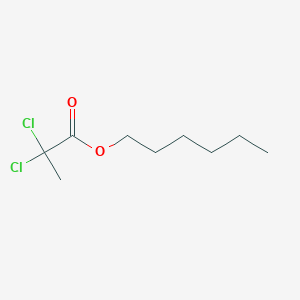

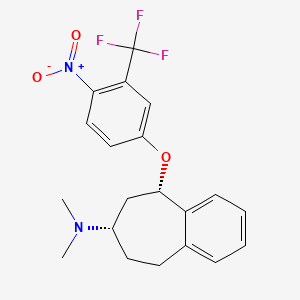
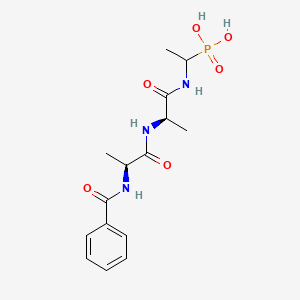



![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
